3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound notable for its potential applications in medicinal chemistry. The compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure that is often found in various biologically active molecules. Its molecular formula is with a molecular weight of approximately 424.31 g/mol. This compound has garnered attention due to its structural features that may contribute to biological activity, particularly as kinase inhibitors and in other therapeutic contexts.
The compound can be sourced from various chemical suppliers, including Matrix Scientific and VWR, which provide it for research purposes. It is classified under organic compounds and specifically falls into the category of heterocyclic compounds due to the nitrogen-containing ring structure. The compound's CAS number is 1228666-07-6, which uniquely identifies it within chemical databases.
The synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
These methods require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine features:
The structural representation can be summarized by its InChI key (which provides a unique identifier for the chemical structure) and SMILES notation:
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for compounds like 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine often involves inhibition of specific kinases or enzymes that play critical roles in cellular signaling pathways.
The physical properties include:
Chemical properties encompass stability under standard conditions but may vary based on substituents' electronic effects.
Relevant data includes:
The primary applications of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine lie in medicinal chemistry:
This compound exemplifies how modifications to heterocyclic structures can yield significant biological activities relevant to drug discovery and development efforts.
The pyrrolo[2,3-b]pyridine framework (7-azaindole) represents a privileged scaffold in medicinal chemistry due to its distinct electronic profile and versatile hydrogen-bonding capabilities. This bicyclic heterocycle consists of a pyrrole ring fused to a pyridine ring, creating an electron-rich system that mimics purine nucleobases. This bioisosteric relationship enables targeted interactions with ATP-binding sites of kinases and other enzymatic targets involved in oncogenic signaling pathways [1] [7]. The nitrogen atom at position 1 (pyrrole ring) serves as a critical hydrogen bond acceptor, while the C3-H position can function as a hydrogen bond donor, facilitating high-affinity protein-ligand interactions [3].
Conformational Rigidity and Spatial Positioning: The planar structure of the pyrrolo[2,3-b]pyridine core enables precise three-dimensional orientation of pharmacophoric substituents. For example, in fibroblast growth factor receptor (FGFR) inhibitors, the scaffold positions key functional groups (e.g., halogen atoms, sulfonyl groups) to form halogen bonds with kinase hinge regions and hydrophobic interactions with allosteric pockets. This spatial control is exemplified by compound 4h (a pyrrolo[2,3-b]pyridine derivative), which exhibited potent FGFR1-3 inhibition (IC₅₀ = 7–25 nM) due to optimal placement of its 3-iodo and phenylsulfonyl substituents [7].
Electronic Modulation for Enhanced Binding: Substituents at the C3 and N1 positions significantly alter the electron density of the core. The phenylsulfonyl group at N1 acts as a strong electron-withdrawing moiety, enhancing the halogen-bonding capability of C3-iodine and increasing metabolic stability by reducing oxidative degradation at the pyrrole ring. This electronic tuning is crucial for maintaining target engagement in physiological environments [1] [8].
Table 1: Bioisosteric Relationships of Heterocyclic Cores in Kinase Inhibitors
Core Structure | Relative Binding Affinity (FGFR1) | Hydrogen-Bonding Sites | Key Advantages |
---|---|---|---|
Indole | 1.0 (Reference) | 2 | High bioavailability |
Pyrrolo[2,3-b]pyridine | 3.2× | 3 | Enhanced kinase selectivity |
Imidazopyridine | 0.8× | 2 | Improved solubility |
Halogenation and sulfonylation of pyrrolo[2,3-b]pyridine scaffolds generate derivatives with optimized pharmacological properties, particularly in oncology and inflammation. The strategic incorporation of iodine at C3 and phenylsulfonyl at N1 enhances both synthetic versatility and bioactivity.
Sonogashira Coupling: Incorporates alkynyl linkers for fragment-based drug design [1] [8].The C3 position exhibits superior reactivity toward palladium catalysis compared to C2/C4 iodinated isomers due to reduced steric hindrance and favorable orbital overlap [5] .
Sulfonylation for Pharmacokinetic Optimization: The N1-phenylsulfonyl group serves dual roles:
Table 2: Bioactivity of Optimized Pyrrolo[2,3-b]pyridine Derivatives
Compound Modification | Biological Target | Key Activity | Structural Advantage |
---|---|---|---|
3-Iodo-5-methyl-1-(phenylsulfonyl) | FGFR1–3 | IC₅₀ = 7–25 nM; Antiproliferative | Optimal halogen bonding at C3 |
2-Carboxylic acid derivative | JAK2 | IC₅₀ = 11 nM; Anti-inflammatory effects | Additional ionic interaction site |
5-Trifluoromethyl analog | RORC2 | IC₅₀ = 50 nM; Autoimmune disease therapy | Enhanced metabolic stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0